molecular formula C17H14N6O B14936173 N-(1-methyl-1H-indol-4-yl)-2-(1H-tetrazol-1-yl)benzamide

N-(1-methyl-1H-indol-4-yl)-2-(1H-tetrazol-1-yl)benzamide

Cat. No.: B14936173
M. Wt: 318.33 g/mol
InChI Key: UDMILBXJVGWIDS-UHFFFAOYSA-N
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Description

N-(1-methyl-1H-indol-4-yl)-2-(1H-tetrazol-1-yl)benzamide is a benzamide derivative featuring a 1-methylindole substituent at the benzamide’s 4-position and a tetrazole ring at the 2-position. The tetrazole group serves as a bioisostere for carboxylic acids, enhancing metabolic stability and binding affinity in medicinal chemistry applications .

Properties

Molecular Formula

C17H14N6O

Molecular Weight

318.33 g/mol

IUPAC Name

N-(1-methylindol-4-yl)-2-(tetrazol-1-yl)benzamide

InChI

InChI=1S/C17H14N6O/c1-22-10-9-12-14(6-4-8-15(12)22)19-17(24)13-5-2-3-7-16(13)23-11-18-20-21-23/h2-11H,1H3,(H,19,24)

InChI Key

UDMILBXJVGWIDS-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C(C=CC=C21)NC(=O)C3=CC=CC=C3N4C=NN=N4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methyl-1H-indol-4-yl)-2-(1H-tetrazol-1-yl)benzamide typically involves the following steps:

    Formation of the Indole Derivative: The indole ring can be synthesized through Fischer indole synthesis, starting from phenylhydrazine and an aldehyde or ketone.

    Tetrazole Formation: The tetrazole ring can be formed by the reaction of an azide with a nitrile in the presence of a catalyst.

    Coupling Reaction: The final step involves coupling the indole and tetrazole derivatives with a benzamide moiety, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The indole ring can undergo oxidation reactions, often leading to the formation of oxindole derivatives.

    Reduction: Reduction of the nitro group (if present) on the benzamide can lead to the corresponding amine.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, especially at the 5-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Oxindole derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted tetrazole derivatives.

Scientific Research Applications

N-(1-methyl-1H-indol-4-yl)-2-(1H-tetrazol-1-yl)benzamide may have applications in several fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe in biochemical assays.

    Medicine: Possible therapeutic applications due to its structural similarity to bioactive compounds.

    Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The indole and tetrazole rings could interact with various molecular targets through hydrogen bonding, π-π stacking, and other non-covalent interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substitution Patterns

The target compound’s structural uniqueness lies in its 2-tetrazolyl and N-(1-methylindol-4-yl) substituents. Below is a comparative analysis with key analogs:

Compound Name Structural Features Key Differences Reference
Target Compound 2-Tetrazolyl, N-(1-methylindol-4-yl) benzamide Reference structure
N-[2-(1H-Indol-3-yl)ethyl]-4-(tetrazol-1-yl)benzamide 4-Tetrazolyl, N-(indol-3-yl ethyl) benzamide Tetrazole position (4 vs. 2); indole substitution
Rip-B (N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide) Simple benzamide with 3,4-dimethoxyphenethylamine Lack of heterocycles; methoxy groups
Compound 10 () 2-Benzimidazolyl, N-(styrylisoxazolyl) benzamide Benzimidazole and styryl groups
Compounds 10a-j () Triazolylmethyl, 6-methoxybenzothiazole, and nitro groups Triazole-thiazole hybrid; nitro substitution

Key Observations :

  • Tetrazole Position : The 2-position of tetrazole in the target compound contrasts with the 4-position in ’s analog, which may alter electronic properties and binding interactions.
  • Heterocyclic Substituents : Compared to benzimidazole-containing analogs (e.g., ), the 1-methylindole group in the target compound offers distinct steric and electronic profiles.
  • Bioisosteric Replacements : Tetrazole (pKa ~4.9) mimics carboxylic acids (pKa ~2-3) but with improved stability, a feature shared with ’s tetrazole-acetic acid derivatives .

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